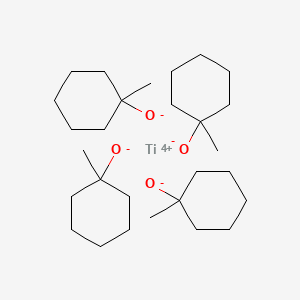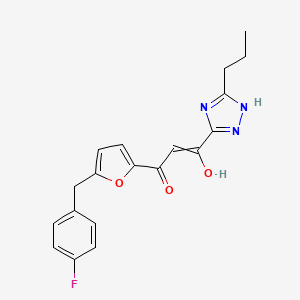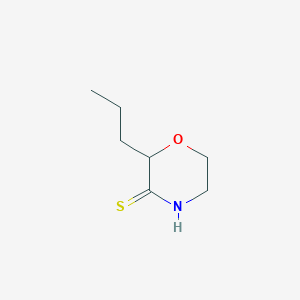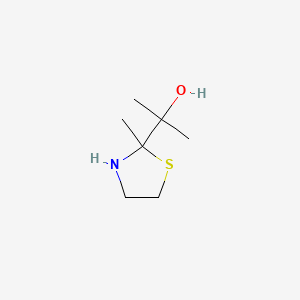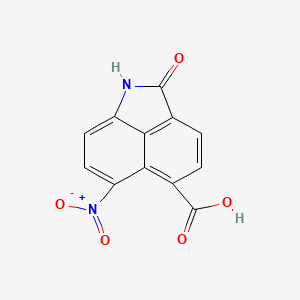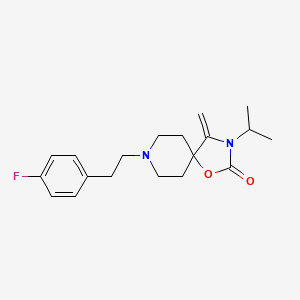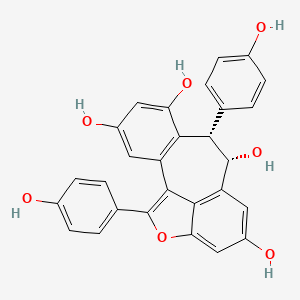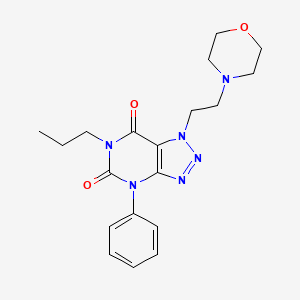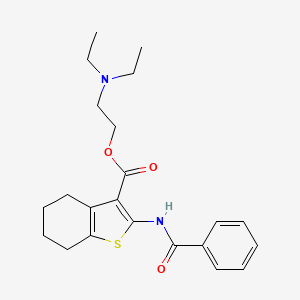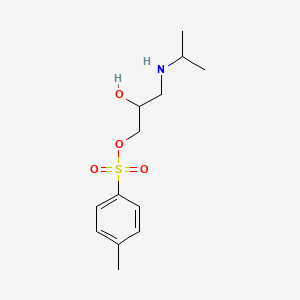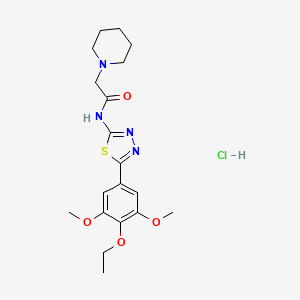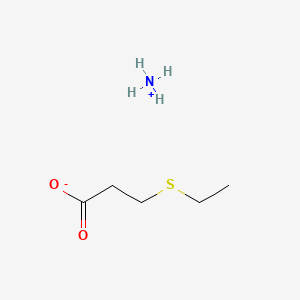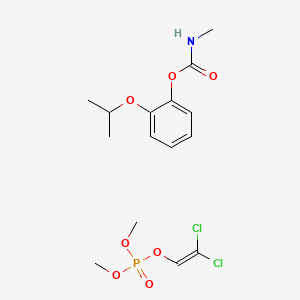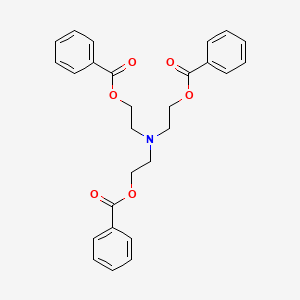
2,2',2''-Nitrilotriethyl tribenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-Nitrilotriethyl tribenzoate: is an organic compound with the molecular formula C27H27NO6 It is a derivative of nitrilotriacetic acid, where the carboxyl groups are esterified with benzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotriethyl tribenzoate typically involves the esterification of nitrilotriacetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2’,2’'-Nitrilotriethyl tribenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2’,2’'-Nitrilotriethyl tribenzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’,2’'-Nitrilotriethyl tribenzoate is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metal ion transport and storage in biological systems.
Medicine: The chelating properties of 2,2’,2’'-Nitrilotriethyl tribenzoate make it a candidate for developing metal ion-based therapies, such as treatments for metal ion poisoning or as contrast agents in medical imaging.
Industry: In industrial applications, this compound is used as a stabilizer in the formulation of polymers and as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-Nitrilotriethyl tribenzoate primarily involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming stable complexes. These complexes can influence various biochemical pathways, depending on the metal ion involved and the biological context.
Comparación Con Compuestos Similares
Nitrilotriacetic acid: The parent compound of 2,2’,2’'-Nitrilotriethyl tribenzoate, known for its chelating properties.
Ethylenediaminetetraacetic acid: Another well-known chelating agent with a broader range of applications.
Diethylenetriaminepentaacetic acid: A chelating agent with higher affinity for metal ions compared to nitrilotriacetic acid.
Uniqueness: 2,2’,2’'-Nitrilotriethyl tribenzoate is unique due to its esterified benzyl groups, which enhance its lipophilicity and potentially improve its ability to penetrate biological membranes
Propiedades
Número CAS |
47750-79-8 |
|---|---|
Fórmula molecular |
C27H27NO6 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
2-[bis(2-benzoyloxyethyl)amino]ethyl benzoate |
InChI |
InChI=1S/C27H27NO6/c29-25(22-10-4-1-5-11-22)32-19-16-28(17-20-33-26(30)23-12-6-2-7-13-23)18-21-34-27(31)24-14-8-3-9-15-24/h1-15H,16-21H2 |
Clave InChI |
OAXKCKGNLUUHEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


